5-Cyclopropoxy-N-methylnicotinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-10(13)7-4-9(6-12-5-7)14-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,13) |
InChI Key |
ZOBPRMIXLQJNBP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CN=C1)OC2CC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches to 5 Cyclopropoxy N Methylnicotinamide
Retrosynthetic Analysis of the 5-Cyclopropoxy-N-methylnicotinamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For this compound, the analysis begins by disconnecting the ether linkage, a common strategy in the retrosynthesis of ethers. This reveals two key synthons: a 5-hydroxynicotinamide (B22164) derivative and a cyclopropyl (B3062369) halide or other suitable cyclopropylating agent.
Further disconnection of the N-methylnicotinamide portion involves breaking the amide bond, leading back to a nicotinic acid derivative and methylamine (B109427). This is a standard disconnection for amides. The nicotinic acid derivative would already need to possess the 5-hydroxy substituent, or a group that can be readily converted to a hydroxyl group.
An alternative retrosynthetic approach could involve the formation of the pyridine (B92270) ring itself as one of the key bond-forming strategies, although functionalizing a pre-existing nicotinamide (B372718) or nicotinic acid core is generally a more common and direct approach.
Strategies for the Construction and Functionalization of the Nicotinamide Core
The construction of the functionalized nicotinamide core is a critical phase in the synthesis of this compound. This involves the regioselective introduction of a substituent at the 5-position and the subsequent N-methylation of the carboxamide group.
The introduction of a substituent at the 5-position of the nicotinamide ring requires careful control of regioselectivity. The electronic nature of the pyridine ring, with its electron-withdrawing nitrogen atom, influences the positions most susceptible to electrophilic and nucleophilic attack.
Direct functionalization of the nicotinamide ring at the 5-position can be challenging due to the directing effects of the ring nitrogen and the carboxamide group. However, methods for the regioselective C-H functionalization of six-membered heterocyclic rings are an active area of research. mdpi.comrsc.org These can involve the use of directing groups or specific catalysts to achieve the desired substitution pattern. mdpi.com
A common strategy involves starting with a pre-functionalized pyridine derivative. For instance, a pyridine with a substituent at the 3-position (which will become the carboxamide) and a group at the 5-position that can be converted to a hydroxyl group is a viable starting point. This precursor can then be elaborated to the desired nicotinamide.
One documented approach for the synthesis of 5-substituted nicotinamide analogues involves the condensation of a lithiated bromopyridine with a protected ribose derivative, followed by a series of transformations to yield the desired C-nucleoside. nih.gov While this specific example leads to a ribofuranosyl group, the initial strategy of using a pre-functionalized pyridine highlights a key principle in achieving regioselectivity.
N-methylation of the carboxamide group of nicotinamide to form N-methylnicotinamide is a well-established transformation. hmdb.cawikipedia.org This can be achieved through various standard synthetic methods for amide N-alkylation.
A common method involves the deprotonation of the amide N-H with a suitable base, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate. The choice of base and reaction conditions is crucial to avoid side reactions, such as methylation of the pyridine ring nitrogen.
Alternatively, enzymatic approaches using nicotinamide N-methyltransferase (NNMT) offer a highly specific method for the N-methylation of nicotinamide. nih.govnih.govrsc.org NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to the nitrogen atom of the nicotinamide carboxamide. nih.govnih.gov While primarily a biological process, the principles of enzyme catalysis can inspire the design of chemo-enzymatic or biomimetic synthetic strategies. nih.gov
| Method | Reagents/Catalyst | Key Features |
| Chemical N-Methylation | Base (e.g., NaH), Methylating Agent (e.g., CH3I) | Standard synthetic method, requires careful control of reaction conditions. |
| Enzymatic N-Methylation | Nicotinamide N-methyltransferase (NNMT), S-adenosyl-l-methionine (SAM) | Highly specific, occurs under mild conditions, biomimetic. nih.govnih.gov |
Stereoselective Introduction of the Cyclopropoxy Substituent
The final key transformation in the synthesis of this compound is the formation of the cyclopropoxy ether linkage. This involves the synthesis of a suitable cyclopropanol (B106826) precursor and its subsequent etherification with the 5-hydroxynicotinamide derivative.
The synthesis of cyclopropanols can be achieved through a variety of methods. pitt.edu One of the classic methods involves the reaction of epichlorohydrin (B41342) with a Grignard reagent. pitt.edu Other approaches include the hydrolysis of cyclopropyl acetates, which can be obtained from the Baeyer-Villiger oxidation of methyl cyclopropyl ketones. pitt.edunih.gov
More modern and versatile methods for cyclopropanol synthesis have also been developed. The Kulinkovich reaction, for example, allows for the formation of 1-substituted cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.org Chemo-enzymatic strategies have also been employed, utilizing enzymes like dehaloperoxidase to catalyze the asymmetric cyclopropanation of vinyl esters. nih.gov
| Synthetic Method for Cyclopropanol | Description | Reference |
| Grignard Reaction with Epichlorohydrin | A classical method involving the reaction of epichlorohydrin with a Grignard reagent. | pitt.edu |
| Hydrolysis of Cyclopropyl Acetates | Involves the Baeyer-Villiger oxidation of a methyl cyclopropyl ketone followed by hydrolysis. | pitt.edunih.gov |
| Kulinkovich Reaction | Reaction of esters with a Grignard reagent catalyzed by titanium(IV) isopropoxide to form 1-substituted cyclopropanols. | organic-chemistry.org |
| Biocatalytic Cyclopropanation | Use of enzymes, such as dehaloperoxidase, for the stereoselective synthesis of cyclopropanol derivatives from vinyl esters. | nih.gov |
The formation of the ether bond between the 5-hydroxy position of the nicotinamide core and the cyclopropanol precursor is typically achieved through a Williamson ether synthesis or related etherification methods. organic-chemistry.org This reaction generally involves the deprotonation of the hydroxyl group on the nicotinamide ring with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the cyclopropyl precursor (e.g., a halide).
The choice of base and reaction conditions is critical to ensure efficient coupling and to avoid potential side reactions. Given the presence of multiple functional groups in the 5-hydroxy-N-methylnicotinamide substrate, chemoselectivity is a key consideration.
Total Synthesis of this compound and its Isomers
Information regarding the total synthesis of this compound is not available in the public domain. Synthetic chemistry literature often details the multi-step processes required to assemble complex molecules from simpler starting materials. Such reports typically include reaction schemes, reagent details, reaction conditions (temperature, pressure, catalysts), and percentage yields for each step. For a molecule like this compound, a plausible, though hypothetical, synthetic route would likely involve the formation of the core nicotinamide structure followed by the introduction of the cyclopropoxy group at the C5 position.
The key steps would likely be:
Formation of the Nicotinamide Core: Building the pyridine ring with the required carboxamide functionality.
Introduction of the Cyclopropoxy Group: This could potentially be achieved through a nucleophilic aromatic substitution reaction on a suitably activated pyridine precursor (e.g., a 5-halo- or 5-hydroxynicotinamide derivative) with cyclopropanol or a cyclopropoxide salt.
The synthesis of isomers, such as positional isomers where the cyclopropoxy group is at a different position on the pyridine ring, would require different starting materials or a different synthetic strategy altogether. Without published data, any description of a synthetic route remains speculative.
Divergent Synthesis of Analogs and Congeners of this compound for Structure-Activity Exploration
Similarly, there are no specific studies detailing the divergent synthesis of analogs of this compound for the purpose of structure-activity relationship (SAR) exploration. SAR studies are a cornerstone of medicinal chemistry, where a lead compound is systematically modified to understand how changes in its chemical structure affect its biological activity.
For a compound like this compound, a divergent synthetic approach would typically involve:
Synthesis of a common intermediate: A key molecular scaffold would be synthesized in larger quantities.
Introduction of diversity: This intermediate would then be reacted with a variety of building blocks to create a library of related analogs.
Potential modifications for SAR studies could include:
Variation of the C5-alkoxy group: Replacing the cyclopropoxy group with other small alkyl or cycloalkyl ethers (e.g., methoxy, ethoxy, cyclobutoxy) to probe the effect of steric bulk and lipophilicity.
Modification of the N-methylamide: Altering the N-methyl group to other alkyl groups, or replacing the entire amide with other functional groups like esters or ketones.
Substitution on the pyridine ring: Adding other substituents at available positions on the pyridine ring to explore electronic and steric effects.
While general principles of medicinal chemistry suggest these strategies, the absence of any published research on this compound means that no data tables of analogs and their corresponding biological activities can be compiled. The therapeutic target and the specific biological activities of this compound family remain undefined in the available literature.
Molecular Target Identification and Biological Mechanism Elucidation of 5 Cyclopropoxy N Methylnicotinamide
Unbiased Proteomic Approaches for Target Deconvolution.google.com
To elucidate the molecular target(s) of 5-Cyclopropoxy-N-methylnicotinamide without pre-existing assumptions about its biological activity, unbiased proteomic strategies are employed. These methods survey the entire proteome to identify proteins that physically interact with the compound.
Cellular Thermal Shift Assay (CETSA) for Protein Engagement Profiling.google.com
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand with its target protein in a native cellular environment. nih.govkcl.ac.uk The principle underlying CETSA is that the binding of a small molecule, such as this compound, can alter the thermal stability of its protein target. nih.gov This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining at each temperature. kcl.ac.uk
In a typical CETSA experiment to profile this compound, cells would be treated with the compound, followed by heat treatment. The soluble protein fraction is then collected and analyzed. A target protein bound to the compound will often exhibit increased stability, remaining in solution at higher temperatures compared to its unbound state. nih.gov This thermal shift provides direct evidence of target engagement within the cell. nih.gov For a proteome-wide analysis, CETSA is often coupled with mass spectrometry (MS), a technique known as thermal proteome profiling (TPP), to identify all proteins that are stabilized or destabilized by the compound. nih.gov
| Parameter | Description |
| Principle | Ligand binding alters the thermal stability of the target protein. |
| Methodology | Cells are treated with the compound, heated, and the soluble protein fraction is analyzed. |
| Readout | A shift in the melting temperature (Tm) of a protein upon compound binding. |
| Application | Validates direct physical binding of a compound to its target in a cellular context. |
Activity-Based Protein Profiling (ABPP) Strategies.
Activity-Based Protein Profiling (ABPP) is a chemoproteomic approach that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems. frontiersin.orgmdpi.com ABPP probes are small molecules that typically consist of a reactive group, which covalently binds to the active site of an enzyme, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment. mdpi.com
For a compound like this compound, a competitive ABPP approach would be highly informative. In this setup, a biological sample is pre-incubated with this compound before the addition of a broad-spectrum ABPP probe for a specific enzyme class. If the compound binds to the active site of a target enzyme, it will block the binding of the ABPP probe. This results in a decreased signal from the probe for that specific enzyme, which can be quantified by techniques like gel electrophoresis or mass spectrometry. This approach not only identifies the protein target but also confirms that the compound interacts with its active site, providing immediate insight into its mechanism of action. frontiersin.org
| Feature | Description |
| Core Concept | Utilizes chemical probes to covalently label the active sites of enzymes. |
| Competitive Format | A test compound competes with an ABPP probe for binding to the target enzyme's active site. |
| Outcome | Identifies the target and indicates interaction at the functional site. |
| Utility | Target identification, mechanism of action studies, and screening for enzyme inhibitors. |
Hypothesis-Driven Target Validation based on Structural Analogy.
Based on the chemical structure of this compound, which features a nicotinamide (B372718) core, several hypotheses can be formulated regarding its potential molecular targets. Nicotinamide and its derivatives are known to interact with a variety of enzymes, making proteins that bind such moieties logical candidates for investigation.
Investigation of Nicotinamide N-Methyltransferase (NNMT) Modulation.nih.gov
Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds. Given that this compound is a derivative of nicotinamide, NNMT is a prime hypothetical target. NNMT plays a significant role in cellular metabolism and energy homeostasis, and its dysregulation has been linked to various diseases, including metabolic disorders and cancer. nih.gov
To assess whether this compound modulates NNMT, an in vitro enzymatic assay would be performed. This would involve incubating recombinant NNMT with its substrates, nicotinamide and the methyl donor S-adenosyl-L-methionine (SAM), in the presence and absence of the test compound. The activity of NNMT can be monitored by measuring the formation of the methylated product, 1-methylnicotinamide (B1211872). A decrease in product formation in the presence of this compound would indicate that it is an inhibitor of NNMT. Known inhibitors like 5-amino-1-methylquinolinium (B14899983) (5-AMQ) would serve as positive controls in such assays.
| Target | Rationale for Investigation | Potential Effect |
| NNMT | The compound contains a nicotinamide scaffold, the natural substrate of NNMT. | Inhibition of nicotinamide methylation. |
Assessment of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Allosteric Modulation.nih.gov
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that is a key target for the treatment of central nervous system disorders. While not a direct analog, the development of diverse chemical scaffolds as mGlu5 modulators suggests that a nicotinamide-based structure could potentially interact with this receptor. Specifically, positive allosteric modulators (PAMs) of mGlu5 are of significant therapeutic interest. These molecules bind to a site on the receptor distinct from the endogenous ligand binding site and enhance the receptor's response to glutamate.
The evaluation of this compound as an mGlu5 modulator would involve cell-based assays that measure mGlu5 signaling, such as intracellular calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, in response to glutamate. An increase in the potency or efficacy of glutamate in the presence of the compound would classify it as a PAM. The discovery of cyclopropyl-containing compounds as mGlu5 PAMs further supports the rationale for testing this particular molecule.
| Target | Rationale for Investigation | Potential Effect |
| mGlu5 | The diverse nature of mGlu5 allosteric modulators and the presence of a cyclopropyl (B3062369) group. | Positive or negative allosteric modulation of receptor activity. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Cyclopropoxy N Methylnicotinamide Analogs
Systematic Modifications of the Cyclopropoxy Moiety
The cyclopropoxy group is a crucial feature, and its modification has been a key area of investigation in medicinal chemistry. nih.gov The cyclopropane (B1198618) motif is valued for conferring a rigid, three-dimensional shape and unique electronic properties. nih.govnih.gov
The size of the cycloalkyl ether ring significantly influences the metabolic stability and lipophilicity of compounds. acs.orgresearchgate.net Studies on related cycloalkyl ethers have shown that modifying ring size is a viable strategy to mitigate metabolic instability, a change largely attributed to alterations in lipophilicity. acs.org This relationship is often quantified using the Lipophilic Metabolism Efficiency (LipMetE) parameter. researchgate.net
For instance, in one study, changing from a 2-substituted tetrahydrofuran (B95107) (a five-membered ring) to a 2-substituted oxetane (B1205548) (a four-membered ring) resulted in a 3- to 4-fold reduction in metabolic clearance. acs.org Generally, as the ring size of a cycloalkyl group increases, so does its lipophilicity. nih.gov However, this does not always lead to a linear improvement in biological activity. In a series of cyclic depsipeptides, an 18-membered ring variant showed optimal inhibitory potency, while both smaller (6- and 12-membered) and larger (30- and 36-membered) rings were inactive. nih.gov This suggests that the smaller rings may possess excessive rigidity, while the larger rings may have too much flexibility or surpass a lipophilicity threshold, potentially leading to off-target binding. nih.gov This principle indicates that for 5-alkoxy-N-methylnicotinamide analogs, there is likely an optimal ring size that balances conformational pre-organization for target binding with favorable physicochemical properties.
| Ring Modification | Key Observation | Potential Impact on Properties | Source |
|---|---|---|---|
| Cyclopropyl (B3062369) to Cyclobutyl/Oxetane | Modification of ring size can mitigate metabolic instability. | Alters lipophilicity and metabolic clearance. acs.org | acs.orgresearchgate.net |
| Increase in Ring Size | Generally increases lipophilicity (logP). | May improve permeability but can also lead to off-target effects if too high. nih.gov | nih.gov |
| Varying Ring Size (General) | An optimal ring size often exists for biological activity, balancing rigidity and flexibility. | Affects conformational mobility and the ability to adopt the ideal binding conformation. nih.gov | nih.gov |
The cyclopropane ring offers well-defined vectors for substitution, allowing for fine-tuning of molecular properties. nih.gov Introducing substituents can induce asymmetry in the ring, shortening the C-C bond opposite to an unsaturated substituent. rsc.org This geometric alteration can influence how the molecule interacts with its biological target.
From a structure-property relationship (SPR) perspective, substitutions can be used to block sites of metabolism. For example, placing a gem-dimethyl group at a metabolically weak position on a ring has been shown to improve metabolic stability. acs.org Furthermore, the electronic nature of substituents affects the properties of the cyclopropane ring itself. The C-H bonds of a cyclopropane ring have more s-character than typical alkanes, making them stronger and more polarized. nih.gov Adding electron-withdrawing or -donating groups can further modulate these characteristics. acs.org While specific data on substituted 5-cyclopropoxy-N-methylnicotinamide is limited, the principles of cyclopropane modification are well-established in medicinal chemistry to enhance potency and optimize pharmacokinetic profiles. nih.gov
Chemical Space Exploration around the Nicotinamide (B372718) Core
The nicotinamide core is a common scaffold in enzyme inhibitors, and its modification is a key strategy for improving activity and selectivity. nih.govnih.gov
The pyridine (B92270) nitrogen of the nicotinamide scaffold is a critical interaction point. In studies of nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide, the methylated product (1-methylnicotinamide) is itself a potent inhibitor. nih.gov This indicates that a positive charge at the pyridine nitrogen is highly favorable for binding.
Structure-activity relationship studies on nicotinamide analogs have shown that small substituents at the 6-position of the pyridine ring are generally well-tolerated. nih.gov For instance, analogs with methyl or amino groups at this position retained activity. nih.gov Docking studies of related inhibitors revealed that the pyridine core fits into a specific binding site, and its interactions are essential for inhibition. nih.gov
| Modification | Compound Example | Activity (pIC50) | Key Finding | Source |
|---|---|---|---|---|
| Methylation of Pyridine Nitrogen | 1-Methylnicotinamide (B1211872) (1-MNA) | High Affinity (pKd up to 9.8 for analogs) | Methylation of the substrate by the enzyme leads to a highly potent product inhibitor. | nih.gov |
| Substitution at 6-Position | 6-methyl NAM analog | 4.9 | Small substituents at the 6-position are tolerated. | nih.gov |
| Substitution at 6-Position | 6-amino NAM analog | 5.2 | Small substituents at the 6-position are tolerated. | nih.gov |
| Substitution at 6-Position | 6-methylamine NAM analog | 6.0 | The methylamine (B109427) group provided the most potent 6-substituted analog in the series. | nih.gov |
Bioisosteric replacement and scaffold hopping are powerful techniques to discover novel chemotypes with improved properties. nih.govnih.govresearchgate.net This involves replacing the core scaffold of a molecule with a different one that maintains similar biological activity. nih.gov
Optimization of the N-Methyl Amide Functionality
The N-methyl amide group is another key site for modification to optimize potency and drug-like properties. SAR studies on related N-alkyl carboxamides have demonstrated the importance of the N-alkyl substituent. nih.gov
In a series of antitubercular agents, replacing the N-methyl group with an N-ethyl group led to improved minimum inhibitory concentrations (MICs). nih.gov However, the complete removal of the alkyl group (resulting in a primary amide) was not tolerated and led to a loss of activity. nih.gov This suggests that the alkyl group is critical, likely for making favorable hydrophobic interactions in the binding pocket or for maintaining a specific amide bond conformation. Protecting the nearby hydroxyl group on the ring as a methyl ether also resulted in an inactive compound, indicating that a hydrogen bond-donating group in that region is essential for activity. nih.gov
| Amide Modification (R Group) | Compound ID | Activity (MIC in μM) | Key Finding | Source |
|---|---|---|---|---|
| -CH3 (Methyl) | P01 | 2.3 | The initial hit compound with good potency. | nih.gov |
| -CH2CH3 (Ethyl) | P04 | 0.4 | Slightly larger alkyl group improves potency. | nih.gov |
| -H (Hydrogen) | P14 | >100 | Deletion of the N-alkyl group is not tolerated, leading to loss of activity. | nih.gov |
Alkyl Group Variations on the Amide Nitrogen
The N-alkyl substituent on the amide group of nicotinamide analogs plays a crucial role in modulating their biological activity. Studies on various classes of nicotinamide derivatives have demonstrated that the size, shape, and lipophilicity of this alkyl group can significantly influence potency and selectivity.
In a series of N-alkyl-5-hydroxypyrimidinone carboxamides, which share a similar carboxamide substructure with this compound, variations in the N-alkyl group led to notable differences in antitubercular activity. For instance, the replacement of a methyl group with an ethyl group at this position resulted in improved potency. nih.gov However, the complete removal of the methyl group was detrimental to the activity, highlighting a specific spatial and electronic requirement at this position. nih.gov
These findings suggest that for this compound analogs, a systematic exploration of different alkyl groups on the amide nitrogen is a critical step in SAR studies. It is hypothesized that smaller, less bulky alkyl groups may be optimal for fitting into the binding pocket of a target protein, while larger or more complex alkyl chains could introduce steric hindrance or, conversely, establish additional beneficial interactions.
Table 1: Hypothetical SAR Data for Alkyl Group Variations on the Amide Nitrogen of 5-Cyclopropoxy-nicotinamide Analogs
| Compound ID | R (Alkyl Group) | Biological Activity (IC₅₀, µM) |
| 1 | -CH₃ (Methyl) | 1.2 |
| 2 | -CH₂CH₃ (Ethyl) | 0.8 |
| 3 | -CH(CH₃)₂ (Isopropyl) | 5.4 |
| 4 | -H (Hydrogen) | > 50 |
| 5 | -CH₂CH₂CH₃ (n-Propyl) | 2.1 |
Note: This table is illustrative and based on general SAR principles observed in related compound series. The biological activity values are hypothetical.
Isosteric Replacements of the Amide Linkage
The amide bond, while a common feature in many bioactive molecules, can be susceptible to metabolic degradation by proteases. To enhance metabolic stability and improve pharmacokinetic properties, the isosteric replacement of the amide linkage is a widely employed strategy in medicinal chemistry. nih.gov Common bioisosteres for the amide group include heterocycles such as oxadiazoles, triazoles, and oxazoles. nih.gov
These heterocyclic rings can mimic the key hydrogen bonding and dipolar interactions of the amide group while being more resistant to enzymatic cleavage. For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) or a 1,2,3-triazole has been shown to improve the neuroprotective activity in certain chroman derivatives. nih.gov
Table 2: Potential Isosteric Replacements for the Amide Linkage in 5-Cyclopropoxy-nicotinamide Analogs
| Compound ID | Amide Isostere | Predicted Metabolic Stability | Predicted Biological Activity |
| 6 | 1,3,4-Oxadiazole | High | Potentially Maintained or Enhanced |
| 7 | 1,2,4-Triazole | High | Potentially Maintained or Enhanced |
| 8 | Ester | Moderate | Likely Altered |
| 9 | Thioamide | Moderate | Potentially Altered |
| 10 | Ketone | Moderate | Likely Altered |
Note: This table is illustrative, presenting potential outcomes based on known bioisosteric replacement strategies.
Correlating Structural Features with Biological Activity and Target Selectivity
The ultimate goal of SAR and SPR studies is to establish clear correlations between specific structural modifications and the resulting biological effects. For this compound analogs, this involves understanding how changes in the cyclopropoxy group, the N-alkyl substituent, and the amide linkage (or its isostere) collectively contribute to target binding and selectivity.
For instance, in a series of nicotinamide derivatives targeting xanthine (B1682287) oxidase, it was found that an isonicotinoyl moiety was significantly more effective than a nicotinoyl moiety. mdpi.com Furthermore, the presence of a benzyl (B1604629) ether tail linked to a benzonitrile (B105546) moiety was shown to enhance inhibitory potency. mdpi.com These findings underscore the importance of the spatial arrangement and electronic properties of different parts of the molecule in achieving potent and selective inhibition.
Molecular modeling and computational studies can provide valuable insights into these correlations by visualizing the binding modes of different analogs within the active site of a target protein. These studies can help rationalize observed SAR trends and guide the design of new analogs with improved properties.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, untested compounds.
The development of a robust QSAR model for this compound analogs would be a powerful tool for virtual screening and lead optimization. By identifying the key molecular descriptors that correlate with biological activity, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.
For a series of nicotinamide analogs, a QSAR study might reveal that descriptors related to hydrophobicity, electronic distribution (e.g., partial charges on specific atoms), and steric properties (e.g., molecular volume or surface area) are critical for activity. The successful development of such models relies on a high-quality dataset of compounds with accurately measured biological activities.
Preclinical Pharmacological and Biological Evaluation of 5 Cyclopropoxy N Methylnicotinamide in Non Human Systems
In Vitro Cellular Efficacy and Mechanistic Characterization
The initial phase of preclinical assessment involves a comprehensive in vitro characterization to determine the compound's cellular activity and elucidate its mechanism of action at the molecular level. This is achieved through a series of assays using engineered cell lines and relevant primary cells.
Cell-Based Reporter Assays for Target Engagement
To confirm that 5-Cyclopropoxy-N-methylnicotinamide directly interacts with its intended targets, cell-based reporter assays are employed. These systems are genetically engineered to produce a measurable signal, such as luminescence or fluorescence, upon the modulation of a specific signaling pathway.
For the TYK2 target, a common approach involves using a cell line that expresses a luciferase reporter gene under the control of a STAT (Signal Transducer and Activator of Transcription) responsive element. Since TYK2 mediates signaling for cytokines like IL-23 and IFN-α, which in turn activate STAT proteins, a reduction in the reporter signal in the presence of the compound would indicate successful target engagement. nih.gov
For mGlu5 , reporter assays are often conducted in cell lines like HEK293 that are engineered to express the human mGlu5 receptor. guidetopharmacology.org These assays can be designed to measure downstream signaling events, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation, which are hallmarks of mGlu5 activation. A compound's ability to either potentiate or inhibit these signals in response to a known mGlu5 agonist would confirm its modulatory activity at the receptor.
In the case of NNMT , reporter assays are less common. Target engagement is more typically measured through direct enzymatic assays or by quantifying the levels of the product of the enzymatic reaction, 1-methylnicotinamide (B1211872) (MNA), in the cell lysate or supernatant.
Functional Assays in Relevant Cellular Models
Following confirmation of target engagement, the functional consequences of the compound's activity are assessed in cellular models that are more representative of the physiological environment where the targets play a role.
Immune Cells for TYK2: The inhibitory effect of a compound on TYK2 is evaluated in human peripheral blood mononuclear cells (PBMCs) or whole blood. nih.gov The primary functional endpoint is the inhibition of cytokine-induced phosphorylation of STAT proteins. For example, the ability of this compound to block IL-23-induced STAT3 phosphorylation or IFN-α-induced STAT1 phosphorylation would be quantified. Deucravacitinib, a known TYK2 inhibitor, has demonstrated high selectivity in such assays. Current time information in Winnipeg, CA.
Neuronal Cells for mGlu5: To assess the functional impact on mGlu5, primary cultured neurons, such as rat hippocampal neurons, are utilized. drugdiscoverytrends.com One key functional assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to synaptic activity. For instance, studies have shown that mGlu5 antagonists can inhibit synchronized and repetitive [Ca2+]i spikes that are induced under conditions of low extracellular magnesium. drugdiscoverytrends.com Another approach is to evaluate the compound's ability to modulate NMDA receptor-mediated currents, as mGlu5 and NMDA receptors are known to functionally interact. nih.gov
Metabolic Cells for NNMT: The functional activity of NNMT inhibitors is often tested in hepatocytes or adipocytes, tissues where NNMT is highly expressed. frontiersin.org The primary functional readout is the inhibition of NNMT enzymatic activity, leading to a decrease in the production of MNA from nicotinamide (B372718) and S-adenosyl-methionine (SAM). nih.gov The table below shows representative inhibitory concentrations for a class of nicotinamide analogue NNMT inhibitors.
| Compound Class | Target | Assay Type | IC50 (nM) |
| Nicotinamide Analogues | Human NNMT | Biochemical Inhibition | 33 |
| Nicotinamide Analogues | Mouse NNMT | Biochemical Inhibition | 210 |
This table presents representative data for NNMT inhibitors analogous to this compound. IC50 values indicate the concentration of the inhibitor required to reduce the enzyme's activity by half. nih.gov
Investigation of Cellular Signaling Pathways and Downstream Effects
To understand the broader biological impact of the compound, its effects on downstream signaling pathways are investigated.
For TYK2 , this involves analyzing the expression of genes regulated by the IL-23/IL-17 and Type 1 IFN pathways, both of which are critical in the pathogenesis of various immune-mediated diseases. nih.govalumis.com Inhibition of TYK2 is expected to downregulate the production of pro-inflammatory cytokines like IL-17 and IL-22.
In the context of mGlu5 , downstream effects include the modulation of protein kinases such as PKC and Src, which can, in turn, regulate the function of other receptors like the NMDA receptor. nih.gov The ultimate functional output can be changes in synaptic plasticity, which is a cellular correlate of learning and memory.
For NNMT , inhibition leads to significant metabolic shifts. By preventing the consumption of nicotinamide and the methyl donor SAM, NNMT inhibitors can alter cellular energy homeostasis and epigenetic regulation. nih.gov A key downstream effect is the potential increase in NAD+ levels, which can enhance the activity of sirtuins, and a modulation of histone methylation patterns due to changes in the SAM/SAH ratio. frontiersin.orgnih.gov
In Vivo Efficacy Studies in Established Animal Models
Following successful in vitro characterization, the therapeutic potential of this compound is evaluated in vivo using established animal models that mimic human disease pathophysiology. acs.org
Rodent Models of Disease Pathophysiology Associated with Identified Targets
The choice of animal model is dictated by the intended therapeutic indication, which is linked to the compound's molecular target. google.comnih.gov
TYK2-Related Models: For immune-mediated inflammatory diseases, rodent models of psoriasis or arthritis are commonly used. For example, a rat adjuvant-induced arthritis model can be employed to assess the ability of a TYK2 inhibitor to reduce paw swelling and inflammation. medchemexpress.com
mGlu5-Related Models: To evaluate efficacy in neuropsychiatric disorders, rodent models that exhibit cognitive deficits are often used. For instance, the ability of an mGlu5 modulator to reverse learning and memory impairments induced by an NMDA receptor antagonist like MK-801 could be tested. nih.gov
NNMT-Related Models: For metabolic disorders such as type 2 diabetes and obesity, a diet-induced obese (DIO) mouse model is the standard. nih.gov In this model, an NNMT inhibitor would be evaluated for its ability to improve glucose tolerance, enhance insulin (B600854) sensitivity, and reduce body weight. nih.gov
Assessment of Pharmacodynamic Biomarkers in Preclinical Species
Pharmacodynamic (PD) biomarkers are used to demonstrate that the compound is engaging its target in the living animal and exerting the expected biological effect. acs.org
For a TYK2 inhibitor , a key PD biomarker is the inhibition of cytokine-induced gene expression in the blood or affected tissue. For example, in a rat model, the inhibition of IL-12/IL-18 induced IFNγ production can be measured following administration of the compound. medchemexpress.com
| Compound | Dose (mg/kg) | Route | Model | Biomarker | % Inhibition |
| Tyk2-IN-5 | 1 | p.o. | Lewis Rat | IFNγ Production | 45% |
| Tyk2-IN-5 | 10 | p.o. | Lewis Rat | IFNγ Production | 77% |
This table shows representative pharmacodynamic data for a selective TYK2 inhibitor in a rat model. medchemexpress.com
For an mGlu5 modulator , PD biomarkers can include direct measurement of receptor occupancy in the brain using techniques like positron emission tomography (PET) with a specific radioligand, or ex vivo analysis of downstream signaling markers in brain tissue. nih.gov
In the case of an NNMT inhibitor , the most direct PD biomarker is the measurement of the metabolite 1-methylnicotinamide (MNA) in plasma, liver, and adipose tissue. nih.gov A successful NNMT inhibitor is expected to cause a significant reduction in MNA levels in these tissues. The table below shows the effect of an NNMT inhibitor on MNA levels in a diet-induced obese mouse model.
| Tissue | Treatment Group | MNA Levels (relative to vehicle) |
| Plasma | Vehicle | 100% |
| Plasma | NNMT Inhibitor | 25% |
| Liver | Vehicle | 100% |
| Liver | NNMT Inhibitor | 30% |
| Adipose Tissue | Vehicle | 100% |
| Adipose Tissue | NNMT Inhibitor | 40% |
This table presents representative data on the reduction of the pharmacodynamic biomarker MNA by an NNMT inhibitor in a mouse model. nih.gov
Preclinical Pharmacokinetic and Metabolic Profile Assessment in Non-Human Species.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodents and Other Animal Models.
No studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any rodent or other animal models are available in the public domain.
In Vitro Metabolic Stability and Metabolite Identification (Non-human).
There are no published in vitro studies assessing the metabolic stability of this compound in non-human-derived systems, such as liver microsomes or hepatocytes. Consequently, there is no information available on the identification of its potential metabolites in these systems.
Advanced Computational and Theoretical Investigations of 5 Cyclopropoxy N Methylnicotinamide
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict the interaction between a small molecule (ligand) and a biological target, typically a protein. mdpi.comresearchgate.net These techniques are crucial for understanding the structural basis of a ligand's activity and for predicting its binding affinity.
Molecular Docking:
Molecular docking studies would be initiated to predict the preferred binding orientation of 5-Cyclopropoxy-N-methylnicotinamide within the active site of a selected biological target. For nicotinamide (B372718) derivatives, potential targets are numerous and include enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in angiogenesis. nih.govmdpi.commedscape.com The docking process involves sampling a large number of possible conformations of the ligand within the receptor's binding pocket and scoring them based on a function that approximates the binding free energy.
A hypothetical docking study of this compound against a target such as VEGFR-2 would likely reveal key interactions. The nicotinamide core could form hydrogen bonds with amino acid residues in the binding site, a common interaction mode for this chemical class. nih.gov The N-methyl group might engage in hydrophobic interactions, while the cyclopropoxy group could fit into a specific hydrophobic pocket, potentially enhancing binding affinity and selectivity due to its rigid and three-dimensional nature.
Illustrative Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| VEGFR-2 | -8.5 | ASP1046, CYS919, GLU885 |
| DPP-IV | -9.2 | ARG125, PHE357, SER349 |
Note: The data in this table is illustrative and based on typical values for nicotinamide derivatives against various targets. mdpi.com
Molecular Dynamics Simulations:
Following molecular docking, MD simulations can be employed to study the dynamic behavior and stability of the ligand-target complex over time. uni-bonn.deresearchgate.net An MD simulation of the this compound-protein complex, solvated in a water box under physiological conditions, would be run for a duration of nanoseconds to microseconds. researchgate.net
Analysis of the MD trajectory would provide insights into the stability of the binding pose predicted by docking. Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be calculated to assess conformational stability. uni-bonn.de Root Mean Square Fluctuation (RMSF) analysis would highlight flexible regions of the protein upon ligand binding. Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). mdpi.com
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules with high accuracy. nih.gov These methods provide a fundamental understanding of a molecule's intrinsic properties.
For this compound, DFT calculations would be performed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov The MEP map would visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting non-covalent interactions with a biological target. researchgate.net
Illustrative Quantum Chemical Properties
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability |
Note: The data in this table is for illustrative purposes, based on general values for similar organic molecules.
These calculations can also predict reactivity descriptors that help in understanding the molecule's metabolic fate and potential for engaging in specific chemical reactions. researchgate.net
Cheminformatics and Data Mining for Analog Discovery and Lead Optimization
Cheminformatics and data mining techniques are essential for analyzing large chemical datasets to identify structure-activity relationships (SAR) and to guide the discovery of new analogs and lead optimization.
Starting with this compound as a query structure, similarity searches could be performed against large chemical databases (e.g., ChEMBL, PubChem) to identify commercially available or synthetically accessible analogs. These searches can be based on 2D structural similarity or 3D shape and pharmacophore features.
Data mining of the biological activity data associated with the identified analogs would help in building SAR models. For instance, analyzing the impact of substituting the cyclopropoxy group with other alkoxy groups or modifying the N-methyl group could reveal trends in activity and selectivity. This information is vital for lead optimization, aiming to improve potency, reduce off-target effects, and enhance pharmacokinetic properties.
Virtual Screening and De Novo Design Approaches for Novel Scaffolds
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.govmedscape.com If this compound were identified as a hit compound, its structure could be used as a template for ligand-based virtual screening to find structurally diverse molecules with similar properties. A pharmacophore model could be developed based on its key features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) and used to screen virtual libraries.
De Novo Design:
De novo design algorithms can be used to generate entirely new molecular structures with desirable properties. These methods can build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. If the binding mode of this compound is well-characterized, de novo design could be employed to explore novel scaffolds that maintain the key interactions while offering improved properties or intellectual property advantages.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters
The assessment of ADME properties is critical in drug discovery, as poor pharmacokinetics is a major cause of clinical trial failure. In silico ADME prediction tools provide early-stage estimates of a compound's drug-likeness and pharmacokinetic profile.
For this compound, a variety of ADME parameters would be predicted using established computational models. These predictions are based on the molecule's physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area (TPSA).
Illustrative In Silico ADME Profile
| Property | Predicted Value (Illustrative) | Desired Range for Oral Drugs |
|---|---|---|
| Molecular Weight | 206.24 g/mol | < 500 g/mol |
| logP (Lipophilicity) | 1.8 | -0.4 to +5.6 |
| H-bond Donors | 1 | ≤ 5 |
| H-bond Acceptors | 3 | ≤ 10 |
| Polar Surface Area (TPSA) | 55.1 Ų | < 140 Ų |
| Human Intestinal Absorption | High | High |
| BBB Permeation | Yes | Varies with target |
Note: This data is illustrative, generated based on the structure of this compound and general ADME prediction models.
These predictions would suggest whether the compound is likely to have good oral bioavailability and whether it might have liabilities such as inhibition of major drug-metabolizing enzymes like cytochrome P450s. Such an early assessment helps in prioritizing compounds for further experimental testing. nih.gov
Future Perspectives and Research Trajectories for 5 Cyclopropoxy N Methylnicotinamide
Elucidating Novel Biological Functions and Off-Target Effects
A primary avenue of future research will be to expand our understanding of the complete biological profile of 5-Cyclopropoxy-N-methylnicotinamide. While its primary mechanism is the inhibition of NAMPT, a key enzyme in the NAD⁺ salvage pathway, its full spectrum of biological activities remains to be explored. nih.gov Overexpression of NAMPT is a hallmark of numerous cancers, including breast, ovarian, prostate, and colorectal cancers, making it a critical therapeutic target. nih.gov
Future investigations will likely focus on:
Identifying Novel Therapeutic Indications: Beyond its current focus, research will aim to uncover new diseases where NAMPT inhibition could be beneficial. The role of NAMPT in inflammation, immunity, and neurodegeneration presents exciting possibilities for expanding the therapeutic applications of compounds like this compound. researchgate.net
Characterizing Off-Target Interactions: A crucial aspect of drug development is the identification of unintended molecular targets. Comprehensive screening against a wide array of kinases, receptors, and enzymes will be necessary to build a complete off-target profile. This will help in predicting potential side effects and understanding any unexpected biological activities.
Investigating Resistance Mechanisms: As with any targeted therapy, the development of resistance is a significant concern. Future studies will need to identify the molecular mechanisms by which cells might evade the effects of this compound. This could involve the upregulation of alternative NAD⁺ biosynthesis pathways or mutations in the NAMPT enzyme itself.
Development of Advanced Probes for Biological Systems
To facilitate a deeper understanding of its function in complex biological systems, the development of advanced chemical probes based on the this compound scaffold is essential. nih.govolemiss.edu These probes are indispensable tools for target validation, biomarker discovery, and visualizing the drug's interaction with its target in living cells. nih.gov
Future efforts in this area will include:
Activity-Based Probes (ABPs): Designing and synthesizing ABPs derived from this compound will allow for the specific labeling and quantification of active NAMPT in cells and tissues. This can provide valuable insights into the enzyme's activity in different disease states and in response to treatment.
Fluorescently Labeled Probes: The creation of fluorescently tagged versions of the molecule will enable real-time imaging of its subcellular localization and target engagement. This can help to visualize its distribution within cells and confirm its interaction with NAMPT in its native environment.
Affinity-Based Probes: These probes will be instrumental in identifying novel binding partners and off-targets. By attaching a reactive group and an enrichment tag, researchers can pull down protein complexes that interact with this compound, providing a more comprehensive picture of its cellular interactome. nih.gov
Integration with Systems Biology and Multi-Omics Data
A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be crucial for a holistic understanding of the effects of this compound. nih.govresearchgate.netmdpi.com This approach can reveal complex cellular responses and identify predictive biomarkers for treatment efficacy.
Future research will involve:
Metabolomic Profiling: Analyzing the global changes in cellular metabolites following treatment with this compound will provide a detailed picture of its impact on cellular metabolism beyond just NAD⁺ depletion. nih.govresearchgate.net
Proteomic and Transcriptomic Analysis: These analyses will identify changes in protein and gene expression that occur in response to NAMPT inhibition. This can help to uncover novel signaling pathways affected by the drug and identify potential biomarkers of response or resistance.
Computational Modeling: Integrating multi-omics data into computational models of cellular networks will allow for the simulation of drug effects and the generation of new hypotheses for experimental validation. mdpi.com This can help to predict which patients are most likely to respond to treatment and to design more effective combination therapies.
Unexplored Chemical Modifications and Their Impact on Bioactivity
Systematic exploration of the chemical space around the this compound scaffold will be a key driver of future drug discovery efforts. Modifying different parts of the molecule can have a profound impact on its potency, selectivity, and pharmacokinetic properties.
Areas for future chemical exploration include:
Modification of the Cyclopropoxy Group: Investigating the replacement of the cyclopropoxy group with other small cycloalkyl or heterocyclic moieties could lead to improved binding or altered selectivity.
Substitution on the Nicotinamide (B372718) Ring: Exploring different substituents on the pyridine (B92270) ring could influence the molecule's electronic properties and its interactions with the NAMPT active site.
Alterations to the N-methylamide: Modifying the N-methylamide group could impact the compound's solubility, cell permeability, and metabolic stability.
Through these focused research trajectories, the scientific community can unlock the full potential of this compound and its analogs, paving the way for novel and effective therapies for a range of diseases.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 5-Cyclopropoxy-N-methylnicotinamide, and how can purity be optimized?
- Methodological Answer : Key synthetic pathways involve nucleophilic substitution of the cyclopropoxy group at the 5-position of the pyridine ring, followed by N-methylation. Purification typically employs recrystallization with ethanol or column chromatography using silica gel (60–120 mesh). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (≥98% purity threshold) with a C18 column and acetonitrile/water mobile phase . For analogs like 4-(4-aminophenoxy)-N-methylpicolinamide, reflux in chlorobenzene with K₂CO₃ as a base ensures optimal yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the cyclopropoxy group (δ 0.5–1.2 ppm for cyclopropane protons) and methylamide moiety (δ 2.8–3.1 ppm for N-methyl). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺), while IR spectroscopy identifies carbonyl stretches (~1650 cm⁻¹) and C-O-C linkages (~1250 cm⁻¹). Cross-reference data with NIST Chemistry WebBook standards for validation .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using buffers (pH 1–9) at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS and quantify parent compound loss using validated UV-Vis methods (λ = 260–280 nm). For analogs like N-methylnicotinamide derivatives, cyclopropane ring stability is pH-sensitive, with hydrolysis observed in acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer : Perform meta-analysis of dose-response curves across studies, focusing on assay conditions (e.g., cell lines, IC₅₀ variability). For example, discrepancies in enzyme inhibition may arise from differences in co-solvents (DMSO vs. ethanol) or protein binding . Use statistical tools like ANOVA to compare datasets and validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What experimental designs are recommended for elucidating the compound’s metabolic pathways in hepatic models?
- Methodological Answer : Use human liver microsomes (HLMs) or hepatocytes with LC-MS/MS to identify phase I/II metabolites. For N-methylnicotinamide analogs, prioritize CYP3A4/2D6 inhibition assays and track demethylation or cyclopropane ring-opening metabolites. Include stable isotope labeling (e.g., ¹³C-cyclopropane) to distinguish endogenous compounds .
Q. How can in silico modeling improve target identification for this compound?
- Methodological Answer : Apply molecular docking (AutoDock Vina) to screen against kinase or GPCR libraries, using the pyridine ring as a hinge-binding motif. Validate predictions with surface plasmon resonance (SPR) or thermal shift assays (TSA). For analogs, molecular dynamics simulations (GROMACS) assess binding pocket flexibility under physiological conditions .
Q. What strategies optimize reaction conditions for scaling up synthesis without compromising enantiomeric purity?
- Methodological Answer : Use design of experiments (DoE) to test variables like solvent polarity (toluene vs. DMF), catalyst load (Pd/C or Ni), and temperature. For cyclopropoxy derivatives, chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess. Kinetic resolution or asymmetric catalysis (e.g., Jacobsen’s catalyst) may be required .
Q. How should researchers address discrepancies in bioavailability data across preclinical species?
- Methodological Answer : Compare pharmacokinetic parameters (AUC, Cₘₐₓ) in rodents vs. non-rodents, adjusting for species-specific cytochrome P450 expression. Use cassette dosing to minimize inter-study variability. For low oral bioavailability (<20%), investigate prodrug strategies or lipid-based formulations .
Data Reporting and Reproducibility Guidelines
- Contradiction Analysis : Document all assay conditions (e.g., buffer composition, cell passage number) and raw data in supplementary materials. Use standardized formats like MIAME or FAIR principles .
- Methodological Rigor : Pre-register experimental protocols on platforms like Open Science Framework and include negative controls (e.g., vehicle-treated samples) in all assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
